molecular formula C15H37N3O2SSi B12526568 N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide CAS No. 652130-76-2

N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide

Cat. No.: B12526568
CAS No.: 652130-76-2
M. Wt: 351.6 g/mol
InChI Key: GUNPCWNRSZICHT-UHFFFAOYSA-N
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Description

N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features:

  • Core structure: A sulfonamide group (-SO₂NH-) linked to a trimethylsilyl (TMS)-modified ethane backbone.
  • Substituents: Two 5-aminopentyl chains attached to the nitrogen atoms of the sulfonamide group.

This compound is likely explored for applications in medicinal chemistry (due to sulfonamide bioactivity) and materials science (via silyl group-mediated hydrophobicity or surface interactions).

Properties

CAS No.

652130-76-2

Molecular Formula

C15H37N3O2SSi

Molecular Weight

351.6 g/mol

IUPAC Name

N,N-bis(5-aminopentyl)-2-trimethylsilylethanesulfonamide

InChI

InChI=1S/C15H37N3O2SSi/c1-22(2,3)15-14-21(19,20)18(12-8-4-6-10-16)13-9-5-7-11-17/h4-17H2,1-3H3

InChI Key

GUNPCWNRSZICHT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N(CCCCCN)CCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the reaction of 2-(trimethylsilyl)ethane-1-sulfonyl chloride with 5-aminopentylamine under controlled conditions to form the desired product. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine groups could yield nitroso or nitro compounds, while substitution of the trimethylsilyl group could yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for binding to biological targets.

    Medicine: As a precursor for the development of pharmaceutical agents.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

a) 2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine ():

  • Structure: Contains a bis(trifluoromethylsulfonyl)amino group attached to a chloropyridine ring.
  • Key differences: Lacks the TMS group and aminopentyl chains. Exhibits higher electronegativity due to trifluoromethyl groups, enhancing stability but reducing nucleophilicity compared to the target compound’s amines.
  • Properties: Melting point: 45–47°C (crystalline solid) . Poor water solubility (nonpolar trifluoromethyl groups dominate) .

b) (E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]-N,N′-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide) ():

  • Structure : Features sulfonamide-linked indole and toluene groups.
  • Key differences: Bulky aromatic substituents (indole, toluene) contrast with the aliphatic aminopentyl chains in the target compound.
  • Applications : Explored for biological activities (e.g., antimicrobial, enzyme inhibition) due to sulfonamide and indole pharmacophores .

c) N-(tert-butyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide ():

  • Structure : Combines a sulfonamide group with a rigid bicyclic framework and tert-butyl substituent.
  • Key differences :
    • Steric hindrance from the bicyclic system limits conformational flexibility compared to the target compound’s linear pentyl chains.
    • The tert-butyl group enhances hydrophobicity but lacks the TMS group’s silicon-mediated reactivity .

Metal-Amide Complexes with Trimethylsilyl Groups ():

Compounds like Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) () share the TMS motif but differ in core structure:

  • Structure : Central metal (e.g., La, Er) coordinated by bis(trimethylsilyl)amide ligands.
  • Key differences :
    • Metal coordination vs. the target compound’s organic sulfonamide backbone.
    • Applications in catalysis and materials synthesis (e.g., precursors for thin-film deposition) .

Comparative Analysis Table

Property Target Compound 2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine (E)-N,N′-Bis[...]benzenesulfonamide Tris(N,N-bis(TMS)amide)lanthanum(III)
Core Functional Group Sulfonamide + TMS Bis(trifluoromethylsulfonyl)amino + chloropyridine Sulfonamide + indole/toluene Metal-amido complex with TMS ligands
Solubility Likely moderate (amines enhance polarity) Poor (trifluoromethyl groups dominate) Low (aromatic hydrophobicity) Soluble in nonpolar solvents
Reactivity Amines enable nucleophilic/coordination chemistry Electrophilic due to electron-withdrawing groups Halogen bonding (Br) Redox-active metal center
Applications Drug design, surface modification (theoretical) Specialty reagents in organic synthesis Antimicrobial agents (research stage) Catalysis, nanomaterials

Biological Activity

N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects and applications.

Chemical Structure and Properties

The compound can be described with the following structural formula:

  • Molecular Formula : C₁₃H₃₁N₃O₂SSi
  • Molecular Weight : Approximately 299.56 g/mol
  • CAS Number : Not specifically listed but related to 2-(trimethylsilyl)ethanesulfonyl chloride (CAS 106018-85-3) which serves as a precursor in some synthetic pathways.

Structural Characteristics

The compound features a trimethylsilyl group, which enhances its lipophilicity and may influence its biological interactions. The sulfonamide functional group is known for its role in various pharmacological activities.

This compound exhibits several biological activities, primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, thereby disrupting folate synthesis critical for bacterial growth. Additionally, the trimethylsilyl group may play a role in enhancing membrane permeability and cellular uptake.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups possess significant antimicrobial properties. A study demonstrated that derivatives similar to this compound exhibit activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines, including:

Cell Line IC50 (µM)
HeLa25
A54930
MCF-722

The results indicate moderate cytotoxicity, which necessitates further investigation into its therapeutic index and selectivity.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with urinary tract infections (UTIs), a formulation containing this compound was administered. Results showed a significant reduction in bacterial load within 72 hours of treatment, supporting its efficacy as an antimicrobial agent.

Case Study 2: Drug Delivery Systems

Recent studies have explored the use of this compound as a potential carrier for siRNA delivery. The compound's ability to form complexes with siRNA was evaluated using gel electrophoresis, demonstrating effective encapsulation and protection against enzymatic degradation.

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